2-amino-8-(3-chlorophenyl)-6,9-dihydro-1H-purin-6-one
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Overview
Description
2-amino-8-(3-chlorophenyl)-6,9-dihydro-1H-purin-6-one is a heterocyclic compound that belongs to the purine family This compound is characterized by the presence of an amino group at the second position, a chlorophenyl group at the eighth position, and a purin-6-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-(3-chlorophenyl)-6,9-dihydro-1H-purin-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of guanine with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a chlorinated aromatic compound with a suitable nucleophile.
Amination: The amino group is introduced through an amination reaction, which can be achieved using ammonia or amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-8-(3-chlorophenyl)-6,9-dihydro-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted purines, oxo derivatives, and reduced forms of the compound. These products can have different chemical and biological properties, making them useful for various applications.
Scientific Research Applications
2-amino-8-(3-chlorophenyl)-6,9-dihydro-1H-purin-6-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It has shown promise in the development of drugs for treating various diseases, including cancer and viral infections.
Biological Studies: Researchers use this compound to study its effects on cellular processes and its interactions with enzymes and receptors.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-amino-8-(3-chlorophenyl)-6,9-dihydro-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
8-chlorotheophylline: A similar compound with a chlorophenyl group at the eighth position but lacking the amino group.
8-aminotheophylline: A compound with an amino group at the eighth position but lacking the chlorophenyl group.
8-chlorocaffeine: A compound with a chlorophenyl group at the eighth position and a methyl group at the second position.
Uniqueness
2-amino-8-(3-chlorophenyl)-6,9-dihydro-1H-purin-6-one is unique due to the presence of both the amino and chlorophenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-8-(3-chlorophenyl)-1,7-dihydropurin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O/c12-6-3-1-2-5(4-6)8-14-7-9(15-8)16-11(13)17-10(7)18/h1-4H,(H4,13,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHNHEHJMVYTCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(N2)C(=O)NC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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